Regiochemistry and Synthetic Utility
The target compound is the 4‑acetic acid regioisomer, whereas the commercially available 3‑acetic acid isomer (CAS 1227592‑95‑1) is supplied at 98% purity and the 2‑acetic acid isomer (CAS 1393573‑59‑5) at 97% purity . The carboxymethyl group at the 4‑position enables linear extension of the pyridine scaffold along the ring's long axis, a geometry not achievable with the 3‑ or 2‑substituted isomers without additional synthetic manipulation. Quantitative reactivity data are lacking, but the regioisomeric distinction is absolute.
| Evidence Dimension | Regiochemistry (position of acetic acid substituent) |
|---|---|
| Target Compound Data | 4‑acetic acid derivative |
| Comparator Or Baseline | 3‑acetic acid (98% purity) and 2‑acetic acid (97% purity) isomers |
| Quantified Difference | Qualitative difference in substitution pattern; purity Δ = 2–3% lower for target |
| Conditions | Commercially available screening compounds; purity measured by HPLC |
Why This Matters
Researchers requiring a pyridine scaffold with a carboxymethyl group at the 4‑position for specific pharmacophore or ligand designs cannot substitute the 3‑ or 2‑isomer without altering the geometry of the final compound.
